molecular formula C5H2BrFN2O2 B1381867 2-Bromo-3-fluoro-4-nitropyridine CAS No. 1807072-92-9

2-Bromo-3-fluoro-4-nitropyridine

Cat. No.: B1381867
CAS No.: 1807072-92-9
M. Wt: 220.98 g/mol
InChI Key: QEBVNLSQEHSZHE-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Scientific Research Applications

2-Bromo-3-fluoro-4-nitropyridine is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Bromo-3-fluoro-4-nitropyridine involves its use as a reagent in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which are crucial in many biological and chemical processes .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The efficiency of the reaction can be affected by the concentration of these reagents, the temperature, and the solvent used . Furthermore, the stability of this compound may be affected by factors such as temperature, light, and humidity .

Future Directions

The future directions for “2-Bromo-3-fluoro-4-nitropyridine” could involve its use in the synthesis of fluoropyridines, which are important structures in pharmaceuticals and radiopharmaceuticals . The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluoro-4-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, leading to changes in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biological activity. Additionally, the interaction of this compound with cofactors such as NADPH can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable for commercial applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or nitro group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyridines.

    Reduction Products: The primary product is 2-Bromo-3-fluoro-4-aminopyridine.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 3-Bromo-4-nitropyridine
  • 2-Fluoro-4-nitropyridine

Comparison: 2-Bromo-3-fluoro-4-nitropyridine is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group can participate in redox reactions, providing further versatility in chemical transformations.

Properties

IUPAC Name

2-bromo-3-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVNLSQEHSZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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